6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that features a thiazine ring fused with a benzene ring
Preparation Methods
The synthesis of 6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the nucleophilic addition of a fluorinated aromatic compound to a thiazine precursor, followed by cyclization and oxidation steps. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other thiazine derivatives and fluorinated aromatic compounds. What sets 6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide apart is its unique combination of a fluorinated aromatic ring and a thiazine ring, which may confer distinct chemical and biological properties. Similar compounds include:
- 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile
- 6-chloro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile
- 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile
This compound’s unique structure and properties make it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c1-11-3-2-4-13(7-11)19-10-14(9-18)22(20,21)16-6-5-12(17)8-15(16)19/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPYWHCJDLMHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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